molecular formula C8H11BrN2O B1525128 2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol CAS No. 1219982-86-1

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol

Cat. No.: B1525128
CAS No.: 1219982-86-1
M. Wt: 231.09 g/mol
InChI Key: MUUWUUWYAFJHKI-UHFFFAOYSA-N
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Description

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol (CAS: 1219982-86-1) is a pyridine derivative with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.1 g/mol . The compound features a bromine atom at the 5-position, a methyl group at the 4-position, and an ethanolamine substituent (-NH-CH₂CH₂OH) at the 2-position of the pyridine ring. The compound is stored at -80°C or -20°C in solution form to ensure stability, with a purity exceeding 98% .

Properties

IUPAC Name

2-[(5-bromo-4-methylpyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUWUUWYAFJHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696389
Record name 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-86-1
Record name 2-[(5-Bromo-4-methylpyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid in the presence of a palladium catalyst.

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 5-bromo-4-methylpyridin-2-ol with ethylene oxide to introduce the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized and scalable synthetic routes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: A wide range of substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers: 3-Methyl vs. 4-Methyl Substitution

  • 2-((5-Bromo-3-methylpyridin-2-yl)amino)ethanol (CAS: 1219982-77-0) shares the same molecular formula (C₈H₁₁BrN₂O) and weight (231.1 g/mol) as the target compound but differs in the position of the methyl group (3-position instead of 4) .
  • Electronic effects may shift due to the methyl group’s proximity to the aminoethanol substituent, influencing hydrogen-bonding capabilities and solubility in polar solvents.

Substituent Variations: Ethanolamine vs. Methoxyethyl

  • 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (CAS: 1220028-40-9) replaces the ethanolamine group with a methoxyethyl (-O-CH₂CH₂-OCH₃) substituent .
  • Key Differences: The methoxyethyl group enhances lipophilicity compared to the hydrophilic ethanolamine, likely reducing aqueous solubility. The absence of a hydroxyl group in the methoxyethyl derivative may decrease hydrogen-bonding interactions, impacting biological activity.

Piperazinyl Derivatives

  • 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS: 1220028-04-5) introduces a piperazine ring linked to the ethanol group, resulting in a larger molecular weight (300.19 g/mol) .
  • The extended structure may reduce membrane permeability compared to simpler derivatives.

Alcohol vs. Ketone Substituents

  • 1-(5-Bromo-4-Methylpyridin-2-yl)Ethanone (CAS: 1413285-68-3) features a ketone group (-COCH₃) instead of ethanolamine .
  • Key Differences: The ketone group introduces electrophilic character, making the compound susceptible to nucleophilic attacks (e.g., in Schiff base formation). Reduced solubility in water compared to the ethanolamine derivative due to the absence of a polar hydroxyl group.

Methanol Derivatives

  • (5-Bromo-4-methylpyridin-2-yl)methanol (CAS: 477252-20-3) substitutes the ethanolamine group with a shorter-chain methanol (-CH₂OH) .
  • Lower molecular weight (214.06 g/mol) may enhance diffusion across biological membranes.

Physicochemical and Functional Comparison Table

Compound Name (CAS) Substituent Position/Type Molecular Weight (g/mol) Key Properties
This compound (1219982-86-1) 4-CH₃, 2-NH-CH₂CH₂OH 231.1 High aqueous solubility; hydrogen-bonding capability
2-((5-Bromo-3-methylpyridin-2-yl)amino)ethanol (1219982-77-0) 3-CH₃, 2-NH-CH₂CH₂OH 231.1 Altered steric/electronic effects
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (1220028-40-9) 4-CH₃, 2-O-CH₂CH₂-OCH₃ 245.12 Increased lipophilicity
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol (1220028-04-5) Piperazinyl-ethanol 300.19 Enhanced receptor binding potential
1-(5-Bromo-4-Methylpyridin-2-yl)Ethanone (1413285-68-3) 4-CH₃, 2-COCH₃ 214.06 Electrophilic reactivity

Biological Activity

2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN2OC_9H_{10}BrN_2O, with a molecular weight of approximately 229.07 g/mol. The compound features a brominated pyridine ring, an amino group, and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, related pyridine derivatives have shown efficacy against various bacterial and fungal strains. A study highlighted that pyridine-based compounds possess the ability to inhibit enzyme activity in pathogens, thereby demonstrating their potential as antimicrobial agents.

Antimalarial Activity

The compound's structural analogs have been investigated for their antimalarial properties, particularly targeting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). Compounds with similar configurations have been reported to exhibit IC50 values below 0.03 μM against PfDHODH, indicating strong inhibitory effects . This suggests that this compound may also possess antimalarial potential.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The presence of the bromine atom in the pyridine ring enhances the compound's ability to bind to enzyme active sites, potentially leading to inhibition of critical metabolic pathways in pathogens.
  • Receptor Modulation : The amino and hydroxyl groups may facilitate interactions with specific receptors, influencing signaling pathways relevant to disease processes.

Study on Antimicrobial Efficacy

In a comparative study evaluating several pyridine derivatives, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

Antimalarial Research

A recent investigation into the antimalarial properties of pyridine derivatives included this compound. The study reported promising results in in vitro assays against P. falciparum, where the compound exhibited significant potency in inhibiting parasite growth, supporting its development as a potential therapeutic agent .

Summary of Findings

Biological Activity Description Reference
AntimicrobialEffective against bacterial and fungal strains
AntimalarialInhibitory effects on P. falciparum DHODH
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol
Reactant of Route 2
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2-((5-Bromo-4-methylpyridin-2-yl)amino)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.